molecular formula C9H14O B14206954 1-Octen-7-yn-4-ol, 4-methyl- CAS No. 844437-28-1

1-Octen-7-yn-4-ol, 4-methyl-

Cat. No.: B14206954
CAS No.: 844437-28-1
M. Wt: 138.21 g/mol
InChI Key: RAHPAZAARMLWMT-UHFFFAOYSA-N
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Description

1-Octen-7-yn-4-ol, 4-methyl- is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alcohol group and a triple bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octen-7-yn-4-ol, 4-methyl- typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a hydroxyl group to an alkyne precursor. This can be achieved through hydroboration-oxidation, where an alkyne is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 1-Octen-7-yn-4-ol, 4-methyl- may involve the catalytic hydration of alkynes. This process uses a catalyst, such as a transition metal complex, to facilitate the addition of water to the alkyne, forming the desired alcohol. The reaction conditions typically include elevated temperatures and pressures to ensure high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Octen-7-yn-4-ol, 4-methyl- can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

1-Octen-7-yn-4-ol, 4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octen-7-yn-4-ol, 4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The presence of the hydroxyl group and the triple bond enables it to form specific interactions with target molecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-Octyn-3-ol: Another alkyne with an alcohol group, but with the hydroxyl group positioned differently.

    7-Octen-4-ol: An alkene with an alcohol group, differing in the presence of a double bond instead of a triple bond.

    1-Octen-4-ol: Similar structure but with a double bond instead of a triple bond.

Uniqueness

1-Octen-7-yn-4-ol, 4-methyl- is unique due to its specific combination of an alkyne and an alcohol group, which provides distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications.

Properties

CAS No.

844437-28-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-methyloct-1-en-7-yn-4-ol

InChI

InChI=1S/C9H14O/c1-4-6-8-9(3,10)7-5-2/h1,5,10H,2,6-8H2,3H3

InChI Key

RAHPAZAARMLWMT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#C)(CC=C)O

Origin of Product

United States

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